3H-[1]benzothiolo[2,3-d][1,3]thiazole-2-thione
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Overview
Description
1Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide is a heterocyclic compound that features a fused benzothiophene and thiazole ring system
Preparation Methods
The synthesis of 1Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with appropriate reagents under specific conditions. For example, the reaction of 2-mercaptobenzothiazole with thionyl chloride followed by treatment with a suitable nucleophile can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or proteins involved in disease progression, such as topoisomerases or kinases . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide can be compared with other similar compounds, such as:
Benzothiazole: A simpler structure with similar heterocyclic properties but lacking the fused benzothiophene ring.
Thiazole: A basic heterocyclic compound that forms the core structure of Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide.
Benzothiophene: Another related compound with a fused benzene and thiophene ring system.
The uniqueness of 1Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide lies in its fused ring system, which imparts distinct electronic and steric properties that can be exploited in various applications .
Properties
Molecular Formula |
C9H5NS3 |
---|---|
Molecular Weight |
223.3 g/mol |
IUPAC Name |
3H-[1]benzothiolo[2,3-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C9H5NS3/c11-9-10-8-7(13-9)5-3-1-2-4-6(5)12-8/h1-4H,(H,10,11) |
InChI Key |
JIGOAXBZURGCTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)NC(=S)S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)NC(=S)S3 |
Origin of Product |
United States |
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